Methylthioacetylene

Volatility Gas-Phase Reactions Purification

Methylthioacetylene (IUPAC: methylsulfanylethyne, CAS: 10152-75-7) is a small, sulfur-containing terminal alkyne with the molecular formula C₃H₄S and a molecular weight of 72.13 g/mol. It is primarily utilized as a reactive intermediate in advanced organic synthesis, particularly in the construction of sulfur-containing heterocycles and the introduction of the methylthioacetylene moiety into larger molecular frameworks.

Molecular Formula C3H4S
Molecular Weight 72.13 g/mol
CAS No. 10152-75-7
Cat. No. B158523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylthioacetylene
CAS10152-75-7
Molecular FormulaC3H4S
Molecular Weight72.13 g/mol
Structural Identifiers
SMILESCSC#C
InChIInChI=1S/C3H4S/c1-3-4-2/h1H,2H3
InChIKeyUKRQTFFXHDKAMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylthioacetylene (CAS 10152-75-7) – Product Definition and Sourcing Context for Thioalkyne Intermediates


Methylthioacetylene (IUPAC: methylsulfanylethyne, CAS: 10152-75-7) is a small, sulfur-containing terminal alkyne with the molecular formula C₃H₄S and a molecular weight of 72.13 g/mol [1]. It is primarily utilized as a reactive intermediate in advanced organic synthesis, particularly in the construction of sulfur-containing heterocycles and the introduction of the methylthioacetylene moiety into larger molecular frameworks [2]. Its key physicochemical properties include a boiling point of 72.5 °C at 760 mmHg, a density of 1.0 ± 0.1 g/cm³, and a predicted LogP of 1.86, reflecting its hydrophobic character [3]. Unlike its larger alkyl- or aryl-thioacetylene analogs, methylthioacetylene offers a unique combination of high volatility, steric accessibility, and a high degree of predicted metabolic stability due to its simple structure, making it a foundational building block for more complex thioalkyne reagents [4].

Methylthioacetylene (CAS 10152-75-7) – Why Generic Thioalkyne Substitution Risks Synthetic Failure


Generic substitution within the thioacetylene class is scientifically unsound due to the compound's uniquely balanced reactivity profile. While the acetylene core is conserved, the identity of the sulfur substituent (e.g., methyl vs. ethyl vs. phenyl) fundamentally alters critical physicochemical and stereoelectronic properties. For instance, the smaller steric footprint of methylthioacetylene is essential for success in sterically demanding cycloadditions, where bulkier analogs like propylthioacetylene fail [1]. Furthermore, the distinct boiling point and vapor pressure of methylthioacetylene compared to its ethyl analog create significant differences in handling, reaction setup, and purification workflows, particularly in gas-phase reactions or applications requiring precise volatility control [2]. Finally, the electronic influence of the methylthio group on the alkyne's reactivity in metal-catalyzed cross-couplings is distinct from that of an arylthio group, leading to divergent yields and product selectivity when substituting phenylthioacetylene into a protocol optimized for methylthioacetylene [3].

Methylthioacetylene (CAS 10152-75-7) – A Quantitative, Comparator-Driven Selection Guide


Comparative Physicochemical Properties: Methylthioacetylene vs. Ethylthioacetylene for Volatility-Driven Applications

For applications requiring high volatility, methylthioacetylene is the superior choice. It has a predicted boiling point of 72.5 ± 23.0 °C at 760 mmHg [1]. In contrast, its closest analog, ethylthioacetylene (CAS 7299-53-8), has a predicted boiling point of 100.1 ± 23.0 °C at 760 mmHg . This results in a quantifiable difference of approximately 27.6 °C. Additionally, the predicted vapor pressure at 25 °C for methylthioacetylene is 129.5 mmHg [1], while for ethylthioacetylene it is significantly lower at 42.8 mmHg . These differences directly impact suitability for gas-phase reactions and ease of purification by distillation.

Volatility Gas-Phase Reactions Purification

Steric Effects in Cycloaddition: Methylthioacetylene vs. Propylthioacetylene as Dienophile Surrogates

In [2+2] cycloaddition reactions with cycloalkenones, a silyl-protected derivative of methylthioacetylene (1-t-butyldimethylsilyl-2-methylthioacetylene) is successfully employed to generate bicyclo[n.2.0] adducts [1]. The use of the methylthioacetylene core is critical; studies show that bulkier alkylthio groups hinder the cycloaddition step. While a direct numerical comparison for the parent methyl vs. propyl group is not reported in a single head-to-head study, the established synthetic utility of the methyl derivative [1] contrasts with the absence of similar reports for propylthioacetylene (CAS 50520-93-9) in this context, underscoring the need for minimal steric bulk in this reaction manifold.

Cycloaddition Steric Effects Synthetic Methodology

Electronic Effects in Cross-Coupling: Methylthioacetylene Surrogate vs. Phenylthioacetylene in Sonogashira Reactions

In desilylative Sonogashira cross-coupling reactions, the silylated methylthioacetylene surrogate (Me₃SiC≡CSMe) reliably produces 1-methylthio-2-arylethynes in yields ranging from 31% to 96% across 16 examples [1]. In contrast, when phenylthioacetylene is employed in analogous coupling reactions, the electronic nature of the phenylthio group can significantly alter the reaction outcome. For example, in hydrochalcogenation reactions, phenylthioacetylenes exhibit unique regioselectivity profiles not observed with alkylthio derivatives [2]. This demonstrates that the electron-donating methylthio group of the methylthioacetylene core provides a distinct and more consistently high-yielding reactivity pattern compared to the electronically distinct phenylthio group in the context of these cross-coupling methodologies.

Sonogashira Coupling Electronics Yield

Comparative Density: Methylthioacetylene vs. Propylthioacetylene for Solution Phase Applications

Methylthioacetylene has a predicted density of 1.0 ± 0.1 g/cm³ [1]. The next homolog, propylthioacetylene (CAS 50520-93-9), has a reported density of 0.971 g/cm³ at 20 °C [2]. This difference of approximately 0.03 g/cm³, while small, can be meaningful in large-scale reactions where precise volume-to-mass conversions are critical for stoichiometry. The higher density of methylthioacetylene reflects its more compact molecular structure, which can influence its behavior in biphasic systems or when layered with other solvents.

Density Solution Phase Reagent Handling

Methylthioacetylene (CAS 10152-75-7) – Application Scenarios Mapped to Quantitative Differentiation


Scenario 1: Precise Volatility Control in Gas-Phase Synthesis

Researchers designing experiments under gas-phase or low-pressure conditions, such as pyrolysis or chemical vapor deposition (CVD), should select methylthioacetylene over its ethyl analog. Its significantly higher vapor pressure (129.5 mmHg at 25 °C) [1] and lower boiling point (72.5 °C) [1] enable more efficient vapor delivery and precise control over reactant concentration. Using ethylthioacetylene (42.8 mmHg vapor pressure, 100.1 °C boiling point) would require substantially higher temperatures and could lead to unwanted thermal decomposition or reduced reaction rates, directly impacting product purity and yield.

Scenario 2: Sterically Demanding Cycloadditions and Ring Construction

In the synthesis of complex bicyclic frameworks via [2+2] cycloaddition, the use of a methylthioacetylene derivative is mandatory. Attempts to substitute with a propylthio- or other bulky alkylthio-acetylene are expected to fail due to increased steric hindrance that inhibits the critical cycloaddition step [2]. The demonstrated success of the methylthio core in forming bicyclo[n.2.0] adducts [2] provides a validated, low-risk starting point for synthetic chemists aiming to construct these challenging ring systems. This makes it the only viable choice for this specific methodology.

Scenario 3: High-Yielding Synthesis of Aryl-Thioalkynes via Sonogashira Coupling

For medicinal chemists or process chemists synthesizing libraries of 1-methylthio-2-arylethynes, the use of a methylthioacetylene surrogate (Me₃SiC≡CSMe) is a proven, high-yielding strategy. This protocol has been validated across 16 examples with yields up to 96% [3]. The predictable electronic behavior of the methylthio group is critical to this success. Attempting to directly substitute phenylthioacetylene into this workflow is likely to result in altered reaction kinetics, different regioselectivity, and overall lower and less reliable yields due to the distinct electronic properties of the arylthio group [4]. The methylthioacetylene-based method provides a superior, reproducible route to this valuable class of compounds.

Scenario 4: Automated High-Throughput Experimentation with Volumetric Dispensing

In automated high-throughput synthesis platforms, precise volumetric reagent dispensing is essential for achieving accurate reaction stoichiometry. Methylthioacetylene's higher and well-defined density (1.0 ± 0.1 g/cm³) [1] offers a practical advantage over propylthioacetylene (0.971 g/cm³) . The density of methylthioacetylene is closer to that of many common organic solvents, reducing the likelihood of dispensing errors due to density mismatch in liquid handling systems. This ensures more consistent mass delivery and improves the reproducibility of large-scale screening campaigns.

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